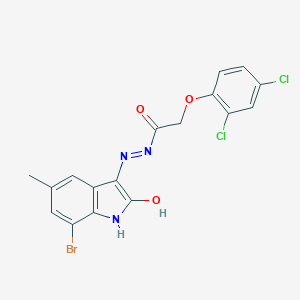![molecular formula C20H10ClIN4O6 B416757 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B416757.png)
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound characterized by its unique structure, which includes a benzooxazole ring, chlorinated and iodinated phenyl groups, and nitro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Halogenation: The chlorination and iodination of the phenyl ring are carried out using appropriate halogenating agents such as chlorine gas and iodine in the presence of catalysts.
Formation of Benzooxazole Ring: The benzooxazole ring is formed through cyclization reactions involving o-aminophenol and carboxylic acid derivatives under acidic conditions.
Condensation: The final step involves the condensation of the benzooxazole derivative with the nitrated phenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro groups to amino groups.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
科学的研究の応用
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- 2-Chloro-5-iodophenyl)-4-fluorophenyl)methanone
Uniqueness
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of halogenated phenyl groups, benzooxazole ring, and nitro substituents, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H10ClIN4O6 |
|---|---|
分子量 |
564.7g/mol |
IUPAC名 |
2-[[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C20H10ClIN4O6/c21-15-3-1-11(22)6-14(15)20-24-16-7-12(2-4-18(16)32-20)23-9-10-5-13(25(28)29)8-17(19(10)27)26(30)31/h1-9,27H |
InChIキー |
XKNVDRMNDGYYEI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)I)Cl |
正規SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B416679.png)

![2-({[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416685.png)
![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B416687.png)
![5-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416688.png)

![5-[(2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B416694.png)
![2-Ethoxy-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416696.png)
![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(4-methylphenyl)-1,3-benzoxazole](/img/structure/B416697.png)

![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(3-methylphenyl)-1,3-benzoxazole](/img/structure/B416699.png)
![4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B416700.png)
